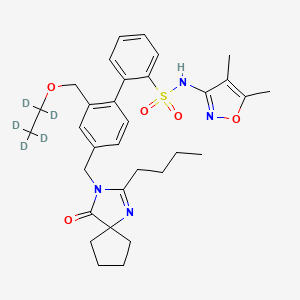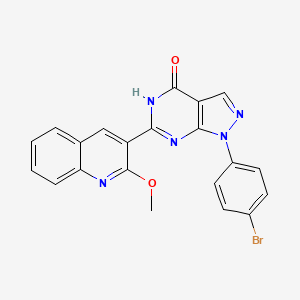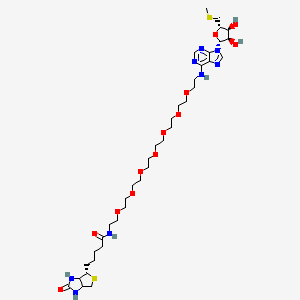
Biotin-PEG7-C2-NH-Vidarabine-S-CH3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG7-C2-NH-Vidarabine-S-CH3 is a compound that combines several functional groups, including biotin, polyethylene glycol (PEG), and vidarabine. Biotin is a vitamin that is often used in biochemical assays due to its strong affinity for streptavidin. PEG is a polymer that enhances the solubility and biocompatibility of compounds. Vidarabine is an antiviral agent effective against herpes simplex and varicella zoster viruses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG7-C2-NH-Vidarabine-S-CH3 involves multiple steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with PEG7, a seven-unit polyethylene glycol chain, under mild conditions to form biotin-PEG7.
Linking Vidarabine: Vidarabine is then linked to the PEGylated biotin through a carbamate linkage, using a coupling agent like carbonyldiimidazole (CDI).
Final Modification: The compound is finally modified with a methylthio group (S-CH3) to enhance its stability and reactivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of intermediates such as biotin-NHS ester and PEG7.
Automated Reactors: Use of automated reactors to control reaction conditions precisely.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Biotin-PEG7-C2-NH-Vidarabine-S-CH3 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: Reduction reactions can occur at the carbamate linkage, potentially breaking the bond between PEG and vidarabine.
Substitution: Nucleophilic substitution reactions can occur at the biotin moiety, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected PEG-vidarabine.
Substitution: Biotin derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Biotin-PEG7-C2-NH-Vidarabine-S-CH3 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Utilized in biochemical assays for the detection of proteins and nucleic acids.
Medicine: Investigated for its antiviral properties, particularly against herpes simplex and varicella zoster viruses.
Industry: Employed in the development of drug delivery systems and diagnostic tools
Mecanismo De Acción
The mechanism of action of Biotin-PEG7-C2-NH-Vidarabine-S-CH3 involves several pathways:
Antiviral Activity: Vidarabine inhibits viral DNA polymerase, preventing the replication of viral DNA.
Biotin-Streptavidin Interaction: The biotin moiety binds strongly to streptavidin, allowing for the targeted delivery of the compound.
PEGylation: The PEG chain enhances the solubility and stability of the compound, improving its bioavailability
Comparación Con Compuestos Similares
Biotin-PEG7-C2-NH-Vidarabine-S-CH3 can be compared with other similar compounds:
Biotin-PEG7-C2-S-Vidarabine: Similar structure but lacks the NH group, affecting its reactivity.
Biotin-PEG7-C2-NH-Acyclovir-S-CH3: Contains acyclovir instead of vidarabine, offering different antiviral properties.
Biotin-PEG7-C2-NH-Ganciclovir-S-CH3: Contains ganciclovir, another antiviral agent with a different spectrum of activity
Propiedades
Fórmula molecular |
C37H62N8O12S2 |
|---|---|
Peso molecular |
875.1 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-[[9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]purin-6-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C37H62N8O12S2/c1-58-23-27-32(47)33(48)36(57-27)45-25-42-31-34(40-24-41-35(31)45)39-7-9-51-11-13-53-15-17-55-19-21-56-20-18-54-16-14-52-12-10-50-8-6-38-29(46)5-3-2-4-28-30-26(22-59-28)43-37(49)44-30/h24-28,30,32-33,36,47-48H,2-23H2,1H3,(H,38,46)(H,39,40,41)(H2,43,44,49)/t26?,27-,28+,30?,32-,33-,36-/m1/s1 |
Clave InChI |
UCFANGLSZPWOLU-LBWVPTDQSA-N |
SMILES isomérico |
CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]4C5C(CS4)NC(=O)N5)O)O |
SMILES canónico |
CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


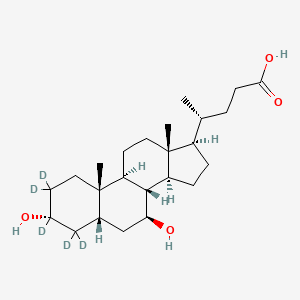
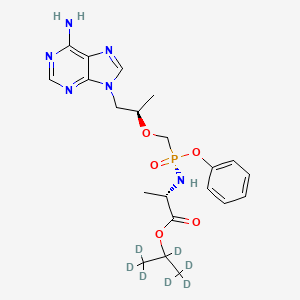
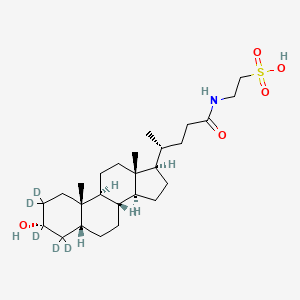

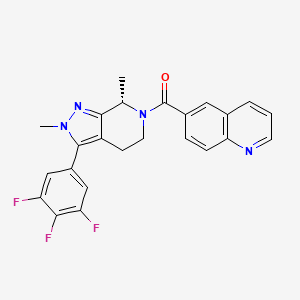
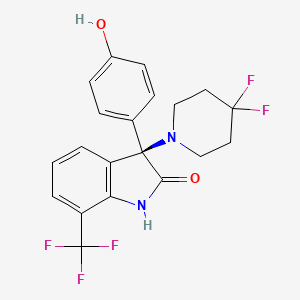
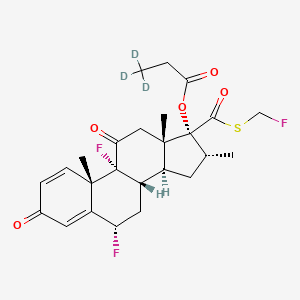
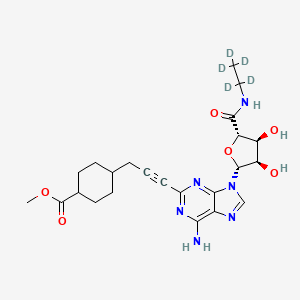

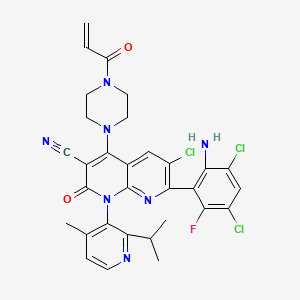
![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
